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Compound of Interest

Compound Name:
Methyl 4-bromothiophene-2-

carboxylate

Cat. No.: B1314318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The structural elucidation of Methyl 4-bromothiophene-2-carboxylate is supported by the

following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The

data for Methyl 4-bromothiophene-2-carboxylate, typically recorded in deuterated chloroform

(CDCl₃), is summarized below.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.69 Doublet (d) 1.5 1H H-5

7.45 Doublet (d) 1.5 1H H-3

3.90 Singlet (s) - 3H -OCH₃

¹³C NMR (Carbon-13 NMR)

While a specific experimental spectrum for Methyl 4-bromothiophene-2-carboxylate is not

readily available in the public domain, the expected chemical shifts can be predicted based on

established data for bromothiophenes and the substituent effects of the carboxylate group. The

predicted ¹³C NMR spectral data are presented below.

Predicted Chemical Shift (δ) ppm Assignment

~162 C=O (ester)

~138 C-2

~132 C-5

~128 C-3

~115 C-4

~52 -OCH₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule through their

characteristic vibrational frequencies. The expected key IR absorption bands for Methyl 4-
bromothiophene-2-carboxylate are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCH₃)

~1720 Strong C=O stretch (ester)

~1550, ~1450 Medium-Strong
C=C stretching in thiophene

ring

~1250 Strong C-O stretch (ester)

~700-800 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For Methyl 4-bromothiophene-2-carboxylate, the key expected observations are

detailed below. The molecular weight of this compound is 221.07 g/mol .

m/z Interpretation

220/222

Molecular ion peak ([M]⁺) showing the

characteristic isotopic pattern for a compound

containing one bromine atom (¹⁹Br and ⁸¹Br are

in an approximate 1:1 ratio).

189/191
Loss of a methoxy group (-OCH₃) from the

molecular ion.

141 Loss of bromine from the molecular ion.

59
Fragment corresponding to the

methoxycarbonyl group ([COOCH₃]⁺).

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromothiophene-2-
carboxylate in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The solvent should contain a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for

each carbon environment.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-

MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and

is a softer ionization technique that will likely show a prominent molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for Methyl 4-
bromothiophene-2-carboxylate.
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Workflow for Spectroscopic Analysis of Methyl 4-bromothiophene-2-carboxylate

Sample Preparation

Spectroscopic Techniques

Data Analysis and Interpretation

Structural Elucidation

Methyl 4-bromothiophene-2-carboxylate

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Vibrational Frequencies
(Functional Groups)

Mass-to-Charge Ratio
Fragmentation Pattern

Confirm Structure

Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic analysis and structural confirmation of Methyl
4-bromothiophene-2-carboxylate.
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NMR Spectroscopy Workflow

Preparation

Acquisition

Processing

Analysis

Dissolve in CDCl₃ with TMS
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Caption: Step-by-step workflow for acquiring and processing NMR spectra.
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IR and MS Experimental Workflows

FT-IR Spectroscopy Mass Spectrometry
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Caption: Comparative workflows for FT-IR and Mass Spectrometry experiments.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromothiophene-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314318#spectroscopic-data-of-methyl-4-
bromothiophene-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

